

how to dissolve and prepare LY 345899 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY 345899	
Cat. No.:	B1675677	Get Quote

Application Notes and Protocols for LY 345899 For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 345899 is a potent folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] [3] These enzymes are crucial components of one-carbon metabolism, playing a vital role in the synthesis of nucleotides (purines and thymidylate) and the regeneration of cofactors essential for cellular redox homeostasis.[4] Due to the elevated expression of MTHFD2 in various cancers compared to healthy tissues, it has emerged as a promising target for anticancer therapies.[4][5] Inhibition of MTHFD1 and MTHFD2 by LY 345899 disrupts critical metabolic pathways in cancer cells, leading to an imbalance in redox levels, increased oxidative stress, and ultimately, apoptosis.[1][6] These application notes provide detailed protocols for the dissolution and preparation of LY 345899 for both in vitro and in vivo experiments.

Chemical Properties and Solubility

LY 345899 is a solid, light yellow to yellow compound with a molecular weight of 471.42 g/mol. [7] Its solubility is a critical factor for its use in experimental settings. The compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture



can reduce the solubility of the compound.[2] If precipitation is observed upon dissolution, gentle warming or sonication can be employed to aid in solubilization.[3][7]

Table 1: Solubility of LY 345899 in Common Solvents

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	60 - 125	127.28 - 265.16	Ultrasonic treatment may be needed. Use of fresh, hygroscopic DMSO is recommended.[3][6][7]
Water	Insoluble	-	
Ethanol	Insoluble	-	

Experimental Protocols

Protocol 1: Preparation of LY 345899 for In Vitro Cell-Based Assays

This protocol outlines the preparation of a stock solution and working solutions of **LY 345899** for use in cell culture experiments.

Materials:

- LY 345899 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Sterile cell culture medium
- Vortex mixer
- Sonicator (optional)

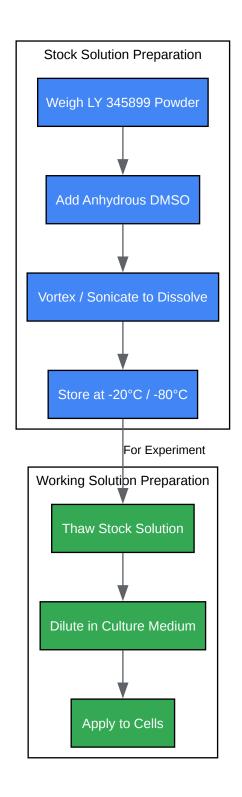


Procedure:

- Stock Solution Preparation (e.g., 10 mM):
 - Aseptically weigh the required amount of LY 345899 powder. For a 10 mM stock solution, this would be 4.71 mg per 1 mL of DMSO.
 - Add the appropriate volume of anhydrous DMSO to the LY 345899 powder in a sterile microcentrifuge tube.
 - Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
 - Store the stock solution at -20°C or -80°C for long-term storage.[7] Avoid repeated freezethaw cycles.
- Working Solution Preparation:
 - Thaw the stock solution at room temperature.
 - Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. It is recommended to perform serial dilutions.
 - Important: The final concentration of DMSO in the cell culture medium should be kept to a
 minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][9] A vehicle control
 (medium with the same final concentration of DMSO) should always be included in the
 experiment.

Experimental Workflow for In Vitro Preparation





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Caption: Workflow for preparing LY 345899 solutions for in vitro experiments.



Protocol 2: Preparation of LY 345899 for In Vivo Administration

For in vivo studies, **LY 345899** is typically administered via intraperitoneal injection.[6][7] Due to its poor aqueous solubility, a co-solvent formulation is required. Below are several vehicle formulations that have been used.

Table 2: In Vivo Formulations for LY 345899

Formulation Components	Component Ratio	Achievable Solubility	Reference
DMSO, PEG300, Tween-80, Saline	5% : 40% : 5% : 50%	≥ 2.5 mg/mL (5.30 mM)	[7]
DMSO, PEG300, Tween-80, Saline	10% : 40% : 5% : 45%	≥ 2.08 mg/mL (4.41 mM)	[7]
DMSO, SBE-β-CD in Saline	10% : 90% (of 20% SBE-β-CD)	≥ 2.08 mg/mL (4.41 mM)	[7]
DMSO, Corn Oil	10% : 90%	≥ 2.08 mg/mL (4.41 mM)	[7]

Example Preparation Protocol (using Formulation 1):

Materials:

- LY 345899 powder
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes



Procedure:

- Prepare a stock solution of LY 345899 in DMSO (e.g., 50 mg/mL).
- In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
 - Add 400 μL of PEG300.
 - Add 50 μL of the 50 mg/mL LY 345899 stock solution in DMSO. Mix well.
 - Add 50 μL of Tween-80. Mix well.
 - Add 500 μL of sterile saline to bring the final volume to 1 mL.
- The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
- The prepared formulation should be used immediately for optimal results.[2]

Mechanism of Action and Signaling Pathway

LY 345899 exerts its effects by inhibiting MTHFD1 and MTHFD2, which are key enzymes in the one-carbon metabolic pathway. This pathway is compartmentalized between the cytoplasm and mitochondria and is essential for producing building blocks for DNA synthesis and for maintaining cellular redox balance.[10]

- MTHFD1 (Cytoplasmic): A trifunctional enzyme that plays a role in the cytoplasmic folate pool.
- MTHFD2 (Mitochondrial): A bifunctional enzyme that is highly expressed in proliferating cells, including cancer cells, but has low to no expression in most healthy adult tissues.[4]

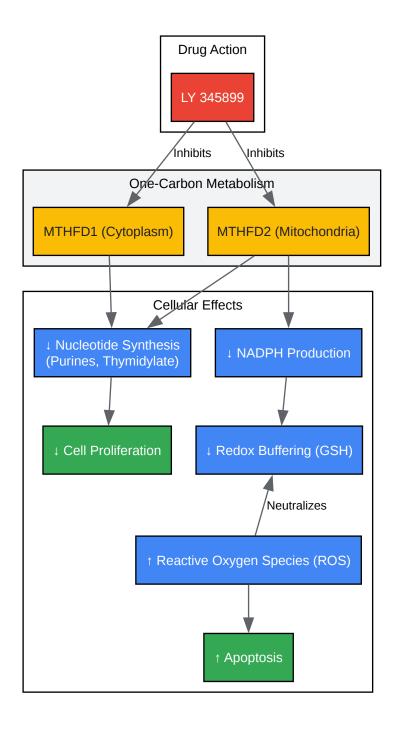
The inhibition of MTHFD1 and MTHFD2 by LY 345899 leads to:

• Depletion of Nucleotides: Reduced production of formate, which is a precursor for purine and thymidylate synthesis, thereby hindering DNA replication and cell proliferation.



Disruption of Redox Homeostasis: MTHFD2-mediated reactions are a significant source of
mitochondrial NADPH.[1] Inhibition of MTHFD2 leads to a decrease in the NADPH/NADP+
ratio, which in turn reduces the levels of reduced glutathione (GSH).[1] This compromises
the cell's ability to neutralize reactive oxygen species (ROS), leading to increased oxidative
stress and apoptosis.[1][6]

Signaling Pathway of LY 345899 Action





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Caption: Signaling pathway illustrating the inhibitory effects of **LY 345899**.

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- To cite this document: BenchChem. [how to dissolve and prepare LY 345899 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#how-to-dissolve-and-prepare-ly-345899for-experiments]

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